molecular formula C10H10N2O3S2 B13942471 4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide

4-methyl-N-(4-oxo-thiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B13942471
M. Wt: 270.3 g/mol
InChI Key: XFYKTBKTAXHSAH-UHFFFAOYSA-N
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Description

4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds with significant medicinal and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide typically involves the reaction of a chloroacetamide derivative with ammonium thiocyanate, followed by cyclization and rearrangement reactions . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base . The product is then purified through crystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-n-(4-oxo-4,5-dihydrothiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can affect its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

4-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C10H10N2O3S2/c1-7-2-4-8(5-3-7)17(14,15)12-10-11-9(13)6-16-10/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

XFYKTBKTAXHSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2

Origin of Product

United States

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